molecular formula C8H9BrN2O3 B8169605 5-bromo-3-methoxy-N-methyl-2-nitroaniline

5-bromo-3-methoxy-N-methyl-2-nitroaniline

Cat. No. B8169605
M. Wt: 261.07 g/mol
InChI Key: XZVWOVRMZDXVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-methoxy-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9BrN2O3 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-3-methoxy-N-methyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-methoxy-N-methyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA Conformation Probing : A study by Vyas, Vyas, Jain, and Sobell (1984) discusses the crystal structure of a complex containing a similar molecule, 2-methyl-4-nitroaniline, which demonstrates potential as a probe for DNA conformation (Vyas et al., 1984).

  • Chemical Reactions and Derivatives : Research by Hertog, Ammers, and Schukking (2010) on nitration reactions of pyridine derivatives indicates the specific outcomes when substituents like bromo and methoxy groups are involved, which is relevant to understanding the behavior of 5-bromo-3-methoxy-N-methyl-2-nitroaniline in similar contexts (Hertog et al., 2010).

  • Synthesis Efficiency : Zi-ying (2008) developed a novel method for synthesizing 2-bromo-4-nitrophenol using a similar compound, 2-methoxy-5-nitroaniline, which is efficient and suitable for commercial production (Li Zi-ying, 2008).

  • Antiviral Activity : A study by Mezentseva et al. (1991) on 2-phenoxymethyl derivatives of 5-hydroxyindole, which shares structural similarities with 5-bromo-3-methoxy-N-methyl-2-nitroaniline, shows promising antiviral activity against influenza A and B viruses (Mezentseva et al., 1991).

  • Alkyl Activation in Chemical Reactions : Consiglio et al. (1982) discuss the kinetics of reactions involving similar compounds in methanol, which could be relevant for understanding the reactivity of 5-bromo-3-methoxy-N-methyl-2-nitroaniline in similar environments (Consiglio et al., 1982).

  • Molecular Structure Analysis : Research by Hernández-Paredes et al. (2016) on the molecular structure of 5-methoxy-2-nitroaniline, a related compound, can provide insights into the structural behavior of 5-bromo-3-methoxy-N-methyl-2-nitroaniline (Hernández-Paredes et al., 2016).

  • Substitution Reactions : A study by Brown and Forster (1966) on the butylaminolysis of substituted methoxy-pyrimidines highlights the influence of different substituents on chemical reactions, which is relevant to understanding the reactivity of 5-bromo-3-methoxy-N-methyl-2-nitroaniline (Brown & Forster, 1966).

properties

IUPAC Name

5-bromo-3-methoxy-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-10-6-3-5(9)4-7(14-2)8(6)11(12)13/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVWOVRMZDXVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methoxy-N-methyl-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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